8-(2-Fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane was synthesized using a multi-step process, culminating in a one-pot, two-step labeling procedure with fluorine-18 (18F) for potential use in positron emission tomography (PET) imaging. [] This labeling procedure was performed in an automated synthesis module. []
8-(2-Fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is believed to exert its effects by binding to σ1 receptors. [] While its precise mechanism in tumor cells is not fully elucidated, in vitro and in vivo experiments suggest a high affinity for σ1 receptors in various human carcinoma and melanoma models. [] The study also demonstrated a significant reduction in tumor accumulation of the radiotracer after treatment with haloperidol, a known σ1 receptor antagonist, further supporting this mechanism. []
The primary application of 8-(2-Fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane explored in research is its potential as a tumor imaging agent. [] Studies using small animal PET imaging and mouse tumor xenograft models demonstrated high accumulation of the radiotracer in human carcinoma and melanoma. [] This suggests its potential for visualizing and monitoring tumor growth and treatment response. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9